4-ethyl-2-methoxybenzaldehyde

Flavor chemistry Fragrance development Aromatic aldehydes

4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9) is an ortho-methoxy substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and an average mass of 164.201 Da. The compound features an aldehyde group at position 1, a methoxy group at position 2, and an ethyl substituent at position 4 on the benzene ring, distinguishing it from other commercially available alkyl-substituted methoxybenzaldehydes.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 142224-35-9
Cat. No. B6166474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-methoxybenzaldehyde
CAS142224-35-9
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C=O)OC
InChIInChI=1S/C10H12O2/c1-3-8-4-5-9(7-11)10(6-8)12-2/h4-7H,3H2,1-2H3
InChIKeyKBGKWYXQHWKSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9): Aromatic Aldehyde Intermediate for Specialized Flavor and Pharmaceutical Synthesis


4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9) is an ortho-methoxy substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and an average mass of 164.201 Da . The compound features an aldehyde group at position 1, a methoxy group at position 2, and an ethyl substituent at position 4 on the benzene ring, distinguishing it from other commercially available alkyl-substituted methoxybenzaldehydes . Its structural configuration positions this compound as a specialty intermediate for fragrance ingredient synthesis and as a building block in pharmaceutical discovery programs targeting anti-inflammatory and antimicrobial pathways .

Procurement Considerations for 4-Ethyl-2-methoxybenzaldehyde: Why In-Class Analogs Cannot Be Interchanged


Substituted methoxybenzaldehydes with identical molecular formulas but different substitution patterns—such as 3-ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) or 5-ethyl-2-methoxybenzaldehyde (CAS 85944-02-1) —exhibit distinct physicochemical and organoleptic properties due to positional isomerism. The 4-ethyl substitution on 2-methoxybenzaldehyde confers a specific steric and electronic environment that differentiates its reactivity in condensation reactions and its odor profile from meta- or para-substituted regioisomers [1]. Furthermore, substituent position on the benzaldehyde core critically influences enzyme inhibition potency; in related benzaldehyde series, electron-withdrawing substituents at specific positions enhance inhibitory activity by orders of magnitude compared to regioisomers . Generic procurement of an unverified analog without confirming the exact 2-methoxy-4-ethyl substitution pattern risks introducing unintended reactivity in synthetic pathways and altered biological activity in downstream applications. The evidence below establishes where this specific positional isomer offers measurable differentiation relative to common alternatives.

Quantitative Differentiation Evidence for 4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9) Versus Analogs and Alternatives


Regioisomeric Differentiation: 4-Ethyl vs. 5-Ethyl Substitution on 2-Methoxybenzaldehyde Odor Profile

The target compound, 4-ethyl-2-methoxybenzaldehyde (CAS 142224-35-9), differs from its regioisomer 5-ethyl-2-methoxybenzaldehyde (CAS 85944-02-1) in substitution pattern and, consequently, in olfactory character. While 5-ethyl-2-methoxybenzaldehyde exhibits a benzaldehyde-like odor described as pleasant and almond-similar, characteristic of many benzaldehyde derivatives , the 4-ethyl positional isomer has been identified as a precursor to fragrance ingredients with distinct profiles, including compounds with hawthorn, powdery, sweet, and vanilla notes as observed in the parent 2-methoxybenzaldehyde core [1]. The ethyl group at position 4 (para to the aldehyde and ortho to the methoxy) creates a unique electronic distribution that influences both volatility and odorant-receptor interactions relative to other substitution patterns [2].

Flavor chemistry Fragrance development Aromatic aldehydes

Synthetic Utility: Alkylation Precursor Differentiation from 3-Ethyl-4-methoxybenzaldehyde

4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9) is synthesized via alkylation of 2-methoxybenzaldehyde with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . In contrast, 3-ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) is commercially available as a colorless to pale yellow liquid with a pleasant aromatic odor and is employed as an intermediate for flavor and fragrance chemicals, including pear aldehyde (aldehyde C-14) synthesis . The ortho-methoxy substitution pattern in the target compound positions the ethyl group para to the aldehyde, creating a different electronic environment for condensation reactions compared to the meta-ethyl substitution in 3-ethyl-4-methoxybenzaldehyde .

Organic synthesis Pharmaceutical intermediates Aldehyde building blocks

Antimicrobial Activity: Class-Level Evidence for Ethyl-Substituted Methoxybenzaldehydes

Research on ethyl-substituted methoxybenzaldehydes indicates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies on structurally related compounds, including 5-ethyl-2-methoxybenzaldehyde, demonstrate that ethyl-substituted methoxybenzaldehydes function as redox cyclers that destabilize cellular redox homeostasis in fungi, targeting superoxide dismutases and glutathione reductase systems . The parent compound class—methoxybenzaldehydes—has established antimicrobial effects, with 2-methoxybenzaldehyde itself demonstrating activity as a flavoring ingredient with antimicrobial properties [1]. While 4-ethyl-2-methoxybenzaldehyde specifically has been noted as a candidate for antimicrobial agent development , direct quantitative minimum inhibitory concentration (MIC) data for this exact compound versus comparators in standardized assays is not available in the peer-reviewed literature.

Antimicrobial agents Drug discovery Benzaldehyde derivatives

Physicochemical Differentiation: Computed Properties of 4-Ethyl-2-methoxybenzaldehyde

4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9) possesses computed physicochemical properties that differentiate it from other C₁₀H₁₂O₂ aldehyde isomers. The compound has a monoisotopic mass of 164.083725 Da, hydrogen bond acceptor count of 2, hydrogen bond donor count of 0, rotatable bond count of 3, and heavy atom count of 12 . The boiling point is predicted to be 276.2 ± 20.0 °C at 760 mmHg using ACD/Labs Percepta Platform . These computed parameters serve as baseline differentiation data for procurement specification, enabling verification of compound identity and purity against similar molecular weight isomers such as 4-propoxybenzaldehyde (CAS 5736-85-6) or 3,5-dimethyl-4-methoxybenzaldehyde (CAS 39250-90-3), which share the identical C₁₀H₁₂O₂ molecular formula but differ in substitution pattern and thus in retention time, boiling point, and spectral characteristics .

Physicochemical properties Compound characterization Drug-likeness

Recommended Procurement and Application Scenarios for 4-Ethyl-2-methoxybenzaldehyde (CAS 142224-35-9)


Fragrance Ingredient Development Requiring Specific 4-Ethyl Substitution Pattern

Procure 4-ethyl-2-methoxybenzaldehyde when developing fragrance compositions that require the precise olfactory profile associated with the 2-methoxy-4-ethyl substitution pattern. This regioisomer serves as a precursor to fragrance ingredients distinct from the almond-like notes of 5-ethyl-2-methoxybenzaldehyde or the pear aldehyde applications of 3-ethyl-4-methoxybenzaldehyde . The ortho-methoxy, para-ethyl arrangement produces a unique electronic environment that influences volatility and odorant-receptor binding relative to other positional isomers [1].

Pharmaceutical Intermediate Synthesis with Defined Regiochemical Requirements

Utilize 4-ethyl-2-methoxybenzaldehyde as a key intermediate in synthetic pathways requiring a benzaldehyde building block with an ethyl substituent at the 4-position and methoxy at the 2-position. This compound has been identified in drug discovery contexts targeting anti-inflammatory, antimicrobial, and anticancer pathways . The specific substitution pattern determines the geometry and electronic properties of condensation products, including chalcones and α-hydroxyphosphonates derived from substituted benzaldehydes, which exhibit structure-dependent cytotoxicity profiles [2].

Structure-Activity Relationship (SAR) Studies in Antimicrobial Benzaldehyde Series

Incorporate 4-ethyl-2-methoxybenzaldehyde into systematic SAR investigations of methoxybenzaldehyde antimicrobial activity. The compound class of ethyl-substituted methoxybenzaldehydes has demonstrated redox-cycling activity targeting fungal cellular antioxidation systems, including superoxide dismutases and glutathione reductase . Comparative evaluation of the 4-ethyl isomer against 5-ethyl, 3-ethyl, and unsubstituted 2-methoxybenzaldehyde analogs can establish the quantitative relationship between substitution position and antimicrobial potency, informing lead optimization in anti-infective drug discovery programs.

Analytical Reference Standard for C₁₀H₁₂O₂ Aldehyde Isomer Identification

Deploy 4-ethyl-2-methoxybenzaldehyde as a reference standard for analytical method development and quality control verification of C₁₀H₁₂O₂ aldehyde isomers. With a predicted boiling point of 276.2 ± 20.0 °C, monoisotopic mass of 164.083725 Da, and distinct substitution pattern , this compound serves as a chromatographic and spectroscopic benchmark to confirm the identity of procured material and to differentiate it from other C₁₀H₁₂O₂ aldehydes such as 4-propoxybenzaldehyde or 3,5-dimethyl-4-methoxybenzaldehyde that share the identical molecular formula .

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